![molecular formula C6H6LiN3O2 B2536447 Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate CAS No. 2416236-21-8](/img/structure/B2536447.png)

Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

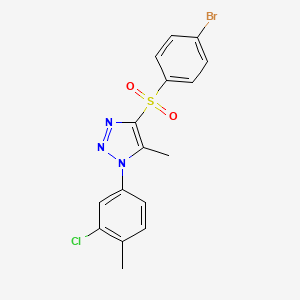

Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate, also known as LiPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. LiPT is a heterocyclic compound that has been synthesized through various methods, with the most common being the reaction of 5-amino-1H-pyrrole-3-carboxylic acid with triphosgene in the presence of lithium hydroxide.

Scientific Research Applications

Selective Ion Pair Receptor and Solidification

A study demonstrates the use of a triazole-bearing strapped calix[4]pyrrole as a selective receptor for lithium salts through separated ion pair binding. This receptor efficiently captures lithium salts, which can then be solidified in the form of Li2CO3 via treatment with CO2 or K2CO3, suggesting applications in lithium recovery and purification processes (Hong et al., 2020).

Photoluminescence and Structural Frameworks

Another research focus is on the synthesis, structures, and fluorescence properties of lead(II) coordinated polymers assembled from asymmetric azoles carboxylate ligands. These findings indicate potential applications in the development of new materials with specific photoluminescent properties for use in sensors or optoelectronic devices (Li et al., 2021).

Lithium Carboxylate Frameworks

Research on the synthesis and structural characterization of lithium carboxylate frameworks reveals novel 3D lithium–organic frameworks with guest-dependent photoluminescence behavior. These materials are of interest for applications in gas storage, separation technologies, and photoluminescent materials (Aliev et al., 2014).

Catalysis

The first C2-chiral bisoxazine ligand's synthesis and coordination chemistry highlight its use in catalysis, particularly in forming palladium complexes that could have implications in catalytic processes, including those relevant to organic synthesis and material science (Mazet & Gade, 2003).

Coordination Polymers and Electrolyte Modification

Studies on sodium and lithium one-dimensional coordination polymers with 1H-indazole-3-carboxylic acid explore their crystal structures, vibrational spectra, and electronic properties. These polymers have potential applications in developing new materials for electronics, including battery technologies and sensor applications (Szmigiel-Bakalarz et al., 2020).

Mechanism of Action

Target of Action

The primary target of Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity . This interaction prevents the downstream signaling events that lead to necroptosis . Molecular docking studies suggest that this compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor .

Biochemical Pathways

By inhibiting RIPK1, this compound disrupts the necroptosis pathway . This disruption prevents the downstream effects of RIPK1 activation, including the induction of necroptosis and the associated inflammatory response .

Result of Action

The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a key role, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .

properties

IUPAC Name |

lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.Li/c10-6(11)4-1-2-5-8-7-3-9(4)5;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNSQPORFRAHIA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC2=NN=CN2C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2536374.png)

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2536378.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)

![Ethyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2536383.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)